molecular formula C15H15F2NO3S B2697479 2,6-difluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide CAS No. 1351641-59-2

2,6-difluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide

Katalognummer: B2697479
CAS-Nummer: 1351641-59-2
Molekulargewicht: 327.35
InChI-Schlüssel: FMJXUGIOOSLJAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The description of a chemical compound typically includes its molecular formula, molecular weight, and structural formula. It may also include information about its physical appearance .


Synthesis Analysis

This would involve a detailed examination of the methods used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the overall yield .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of these reactions .


Physical and Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions .

Wissenschaftliche Forschungsanwendungen

  • Synthesis and Biochemical Evaluation of Inhibitors : A study described the synthesis and biochemical characterization of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, highlighting their potential for detailed investigation of the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).

  • PI3K Inhibitors for Treatment of Cough or Idiopathic Pulmonary Fibrosis : This paper evaluates applications claiming the use of phosphatidylinositol 3-kinase inhibitors, including benzenesulfonamides, for treating idiopathic pulmonary fibrosis and cough (Norman, 2014).

  • Synthesis and Glycosylation of Fluoro Analogs : A research focused on the synthesis of fluoro analogs of S-phenyl thiorhamnopyranosides and their use in glycosylation reactions, exploring the effect of fluorine substituents on glycosylation stereoselectivity (Crich & Vinogradova, 2007).

  • Carbonic Anhydrase Inhibition : This study reports on the synthesis of novel benzenesulfonamides and tetrafluorobenzenesulfonamides and their inhibition of carbonic anhydrase isoforms, highlighting their potential applications in the medical field (Pala et al., 2014).

  • Benzenesulfonamides with Anti-Glaucoma Activity : The synthesis of benzenesulfonamides incorporating flexible triazole moieties and their activity as carbonic anhydrase inhibitors were investigated, with some compounds showing significant intraocular pressure-lowering activity in an animal model of glaucoma (Nocentini et al., 2016).

  • Synthesis and Biological Evaluation of Benzenesulfonamide Derivatives : This study involved the synthesis of various benzenesulfonamide derivatives and their evaluation for antitumor activity against different cell lines, as well as molecular docking and DFT calculations (Fahim & Shalaby, 2019).

Wirkmechanismus

If the compound has a biological activity, the mechanism of action would involve understanding how it interacts with biological systems. This could include its binding to specific receptors, its effect on biological pathways, and its overall effect on the organism .

Safety and Hazards

This would involve studying the compound’s toxicity, its potential for causing irritation or allergic reactions, and any precautions that need to be taken when handling it .

Eigenschaften

IUPAC Name

2,6-difluoro-N-(2-hydroxy-2-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15F2NO3S/c1-15(19,11-6-3-2-4-7-11)10-18-22(20,21)14-12(16)8-5-9-13(14)17/h2-9,18-19H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMJXUGIOOSLJAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=C(C=CC=C1F)F)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.